REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:14])([CH3:13])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:12])[CH:8]([OH:11])CO.I(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:1][O:2][C:3]([CH3:13])([CH3:14])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:12])[CH:8]=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(C(CO)O)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC(C=O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |